Oxidopamine
Overview
Description
Oxidopamine, also known as 6-hydroxydopamine (6-OHDA) or 2,4,5-trihydroxyphenethylamine, is a neurotoxic synthetic organic compound . It is used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain . It is a neurotransmitter analogue that depletes noradrenergic stores in nerve endings and induces a reduction of dopamine levels in the brain .
Synthesis Analysis
Oxidopamine was characterized and synthesized long ago, starting from 2,4,5-trimethoxy and 2,4,5-tribenzyloxybenzaldehyde respectively, by Harley-Mason and Lee and Dickson . The multistep synthesis of Senoh and Witkop involves the addition of Methanol to become an applicable o-quinone intermediate .Molecular Structure Analysis
Oxidopamine is a primary amino compound, a benzenetriol, and a catecholamine . It has a molecular weight of 169.18 and the following molecular formula: C8H11NO3 .Chemical Reactions Analysis
Oxidopamine is a relatively unstable compound . In certain experimental conditions, it will undergo autoxidation .Physical And Chemical Properties Analysis
Oxidopamine has a molecular weight of 169.18 and a molecular formula of C8H11NO3 . The melting point of Oxidopamine is 232 degrees Celsius .Scientific Research Applications
Oxidopamine in Experimental Models of Neurological Disorders
Oxidopamine, also known as 6-hydroxydopamine (6-OHDA), is primarily used to create experimental animal models for studying neurological disorders like Parkinson's disease, attention-deficit hyperactivity disorder, and Lesch-Nyhan syndrome. Its action is linked to the generation of reactive oxygen species (ROS), mainly in dopaminergic neurons, leading to oxidative stress. It can trigger programmed cell death through various signaling pathways and significantly impact chromatin structure and nuclear organization in cells. Researchers utilize oxidopamine-induced oxidative damage to evaluate antioxidant-based pharmacologically active compounds as potential drug candidates for neurological and non-neurological diseases (Pantić et al., 2021).
Oxidopamine in Pattern Recognition and Biosensing
Oxidopamine has shown potential in biosensing applications, particularly in recognizing pattern changes induced by chemical agents. It causes dose-dependent changes in chromatin textural patterns in lymphocyte chromatin, detectable using the Gray level co-occurrence matrix (GLCM) method. This approach has been successful in detecting early apoptotic structural changes in peripheral blood lymphocytes, offering a new avenue for evaluating discrete structural changes in cells (Pantić et al., 2016).
Dopamine Interaction and Behavior Studies
Oxidopamine also plays a role in studies examining the interaction between dopamine and behavior. Research has focused on how dopamine impacts behavior, especially concerning disorders like autism and depression. The interaction between oxytocin and dopamine has been investigated, revealing insights into how these neurochemicals influence social and addictive behaviors. Understanding these interactions helps in comprehending complex neurobehavioral disorders and potentially developing targeted therapies (Baskerville & Douglas, 2010).
Safety And Hazards
Future Directions
Oxidopamine is commonly used for creating experimental animal models of Parkinson’s disease, attention-deficit hyperactivity disorder, and Lesch–Nyhan syndrome . Future investigations should establish the minimal oxidopamine dose required to train, test, and deploy an accurate machine learning model effectively .
properties
IUPAC Name |
5-(2-aminoethyl)benzene-1,2,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVDFFZHCJEHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Record name | 6-HYDROXYDOPAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20498 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28094-15-7 (hydrochloride), 636-00-0 (hydrobromide) | |
Record name | Oxidopamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0036768 | |
Record name | 6-Hydroxydopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-hydroxydopamine is a solid. Used as a pharmacological agent., Solid | |
Record name | 6-HYDROXYDOPAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20498 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 6-Hydroxydopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Oxidopamine | |
CAS RN |
1199-18-4 | |
Record name | 6-HYDROXYDOPAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20498 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 6-Hydroxydopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxidopamine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxydopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxidopamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OXIDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HW4YBZ748 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-Hydroxydopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 °C | |
Record name | 6-Hydroxydopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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